
1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating the production of cyclic guanosine monophosphate (cGMP) in the body.
Mechanism of Action
1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea is a potent and selective inhibitor of sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting the activity of sGC, 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea reduces the production of cGMP, which leads to a decrease in the relaxation of smooth muscle cells, platelet aggregation, and neurotransmitter release. The mechanism of action of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea has been extensively studied and has been shown to be specific and reversible.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea have been studied in various in vitro and in vivo models. 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea has been shown to reduce the production of cGMP in smooth muscle cells, platelets, and neurons. This leads to a decrease in the relaxation of smooth muscle cells, platelet aggregation, and neurotransmitter release. 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea has also been shown to decrease blood pressure, improve endothelial function, and reduce inflammation in various animal models.
Advantages and Limitations for Lab Experiments
The use of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea in scientific research has several advantages and limitations. One of the main advantages is its potency and selectivity for sGC, which makes it a valuable tool compound for investigating the role of sGC in various physiological and pathological conditions. However, the use of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea in lab experiments has some limitations. One of the main limitations is its solubility, which can affect its bioavailability and potency. In addition, the use of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea in vivo can be challenging due to its rapid metabolism and elimination.
Future Directions
The potential use of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea in scientific research is vast, and there are several future directions that can be explored. One of the main directions is the development of more potent and selective sGC inhibitors for the treatment of various diseases such as hypertension, pulmonary hypertension, and neurodegenerative diseases. Another direction is the investigation of the role of sGC in cancer and the potential use of sGC inhibitors as anticancer agents. In addition, the use of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea as a tool compound for investigating the role of sGC in various physiological and pathological conditions can be further explored.
Conclusion:
In conclusion, 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea is a potent and selective inhibitor of sGC that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea in scientific research has several advantages and limitations, and there are several future directions that can be explored.
Synthesis Methods
The synthesis of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea involves the reaction of 2-chloro-5-methylphenyl isocyanate with 3-methyloxolane-3-amine in the presence of a suitable solvent and base. The resulting product is purified by recrystallization to obtain pure 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea. The synthesis of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea has been well-established and has been reported in several research papers.
Scientific Research Applications
1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of sGC, which is involved in the regulation of smooth muscle tone, platelet aggregation, and neurotransmitter release. 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea has been used as a tool compound to investigate the role of sGC in various physiological and pathological conditions such as hypertension, pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases.
properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-3-4-10(14)11(7-9)15-12(17)16-13(2)5-6-18-8-13/h3-4,7H,5-6,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQASNNUYOAYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)NC2(CCOC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

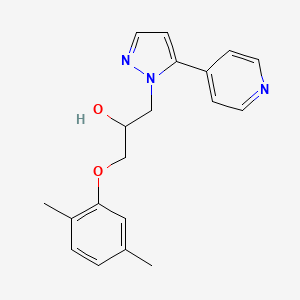
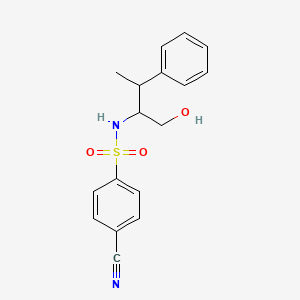
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
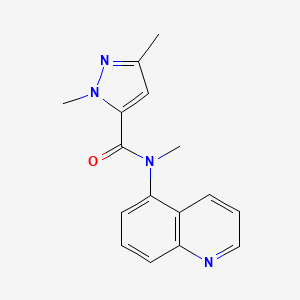
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
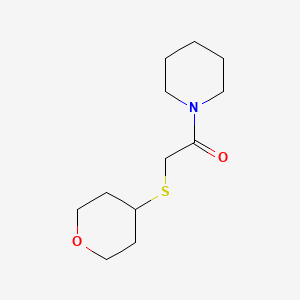

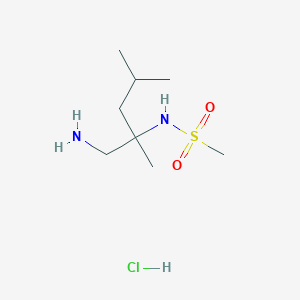
![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)